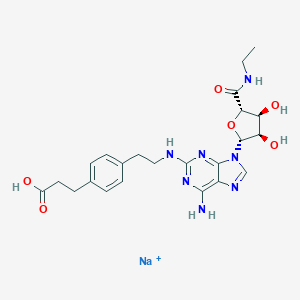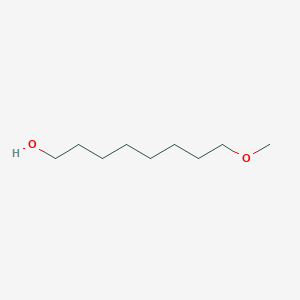![molecular formula C22H10N4O11 B023744 5,8-ジニトロ-1H,3H-ベンゾ[de]イソクロメン-1,3-ジオン CAS No. 3807-80-5](/img/structure/B23744.png)
5,8-ジニトロ-1H,3H-ベンゾ[de]イソクロメン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione: is a chemical compound with the molecular formula C12H4N2O7 and a molecular weight of 288.17 g/mol . It is known for its distinctive structure, which includes two nitro groups attached to a benzoisochromene core. This compound is primarily used in research settings, particularly in the field of proteomics .
科学的研究の応用
Chemistry: 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities .
Biology and Medicine: In biological research, this compound is used in the study of enzyme interactions and protein modifications. Its nitro groups can be reduced to amino groups, allowing for the attachment of various biomolecules, making it useful in the development of biochemical assays and diagnostic tools .
Industry: The compound finds applications in the production of dyes and pigments due to its chromophoric properties. It is also used in the synthesis of advanced materials with specific electronic and optical properties .
作用機序
Target of Action
It is known that dinitronaphthaloyl derivatives, such as this compound, are used as disinfectants and antiseptics .
Mode of Action
It is known that the principal mechanism of action of similar sensor systems is the pet (photoinduced electron transfer) effect . This suggests that the compound might interact with its targets through electron transfer, leading to changes in the target’s function or structure.
Biochemical Pathways
Based on its potential use as a disinfectant and antiseptic , it may interfere with the metabolic pathways of microorganisms, leading to their inactivation.
Result of Action
Given its potential use as a disinfectant and antiseptic , it may lead to the inactivation of microorganisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione typically involves the nitration of 1,8-naphthalic anhydride. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired dinitro compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its pure form .
化学反応の分析
Types of Reactions: 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized nitro groups
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed:
Reduction: Formation of 5,8-diamino-1H,3H-benzo[de]isochromene-1,3-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of higher oxidation state derivatives, though less common
類似化合物との比較
1,8-Naphthalic anhydride: A precursor in the synthesis of 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione.
3,6-Dinitronaphthalic anhydride: A structurally similar compound with nitro groups at different positions.
5-Nitro-1H,3H-benzo[de]isochromene-1,3-dione: A mono-nitro derivative of the compound.
Uniqueness: 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione is unique due to the presence of two nitro groups at specific positions on the benzoisochromene core. This structural feature imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
3807-80-5 |
|---|---|
分子式 |
C22H10N4O11 |
分子量 |
506.3 g/mol |
IUPAC名 |
(3,6-dinitronaphthalene-1-carbonyl) 3,6-dinitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C22H10N4O11/c27-21(19-9-15(25(33)34)7-11-5-13(23(29)30)1-3-17(11)19)37-22(28)20-10-16(26(35)36)8-12-6-14(24(31)32)2-4-18(12)20/h1-10H |
InChIキー |
UZYJMHZACNPRDQ-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)OC3=O)[N+](=O)[O-] |
正規SMILES |
C1=CC2=C(C=C(C=C2C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC(=O)C3=C4C=CC(=CC4=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
5,8-Dinitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione; 3,6-Dinitro-1,8-naphthalenedicarboxylic Anhydride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















